1-Carbazol-9-yl-3-(2-methoxy-ethylamino)-propan-2-ol
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Overview
Description
1-Carbazol-9-yl-3-(2-methoxy-ethylamino)-propan-2-ol is a complex organic compound with a unique structure that combines a carbazole moiety with a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Carbazol-9-yl-3-(2-methoxy-ethylamino)-propan-2-ol typically involves multiple steps, starting with the preparation of the carbazole derivative. The key steps include:
Formation of Carbazole Derivative: The initial step involves the synthesis of a carbazole derivative through a series of reactions, such as nitration, reduction, and cyclization.
Alkylation: The carbazole derivative is then alkylated using appropriate alkylating agents to introduce the propanol moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Carbazol-9-yl-3-(2-methoxy-ethylamino)-propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, amines, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Carbazol-9-yl-3-(2-methoxy-ethylamino)-propan-2-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Carbazol-9-yl-3-(2-methoxy-ethylamino)-propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-Carbazol-9-yl-3-(2-methoxy-ethylamino)-propan-2-ol can be compared with other similar compounds, such as:
1-Carbazol-9-yl-3-(2-hydroxy-ethylamino)-propan-2-ol: Similar structure but with a hydroxy group instead of a methoxy group.
1-Carbazol-9-yl-3-(2-ethylamino)-propan-2-ol: Similar structure but without the methoxy group.
1-Carbazol-9-yl-3-(2-methoxy-ethylamino)-butan-2-ol: Similar structure but with a butanol backbone instead of propanol.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-carbazol-9-yl-3-(2-methoxyethylamino)propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-22-11-10-19-12-14(21)13-20-17-8-4-2-6-15(17)16-7-3-5-9-18(16)20/h2-9,14,19,21H,10-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCZRHTWUGFQOP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC(CN1C2=CC=CC=C2C3=CC=CC=C31)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20389869 |
Source
|
Record name | 1-Carbazol-9-yl-3-(2-methoxy-ethylamino)-propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20389869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436088-68-5 |
Source
|
Record name | α-[[(2-Methoxyethyl)amino]methyl]-9H-carbazole-9-ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=436088-68-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Carbazol-9-yl-3-(2-methoxy-ethylamino)-propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20389869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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